3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
Description
3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a pyrazole-derived compound featuring a phenol group linked via an aminomethyl bridge to a substituted pyrazole ring. Its molecular structure includes a 1-ethyl-3-methylpyrazole moiety, which confers both lipophilic and hydrogen-bonding properties. This compound is likely synthesized via reductive amination or nucleophilic substitution, common methods for pyrazole derivatives .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-3-17-10-13(11(2)16-17)9-15-8-12-5-4-6-14(18)7-12/h4-7,10,15,18H,3,8-9H2,1-2H3 |
InChI Key |
UQODPNDKUGCMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves multiple steps. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Comparative Insights
The carboxylic acid derivative (CAS 1006477-69-5) exhibits higher polarity due to the ionizable group, favoring solubility in biological systems .
Synthetic Accessibility: Compounds with simpler substituents (e.g., ethyl-methyl pyrazole) are synthesized in higher purity (97%) compared to bulkier analogs, as noted in and .
Biological Relevance :
- Pyrazole derivatives with methoxy or fluoro substituents (e.g., , EN300-231867) show enhanced metabolic stability and binding affinity in medicinal chemistry applications .
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